molecular formula C19H28N2O4S2 B2373307 1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane CAS No. 2034293-14-4

1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane

Cat. No.: B2373307
CAS No.: 2034293-14-4
M. Wt: 412.56
InChI Key: QLGXAEHHBGVTOR-UHFFFAOYSA-N
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Description

1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C19H28N2O4S2 and its molecular weight is 412.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of related diazepine derivatives demonstrates innovative approaches in organic chemistry, leveraging multicomponent reactions and cyclization processes to produce compounds with complex ring systems. For instance, a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives uses aromatic diamine, Meldrum's acid, and isocyanide, offering an alternative pathway for constructing benzodiazepine derivatives with significant biological activities (Shaabani et al., 2009). Similarly, the Ugi multicomponent reaction followed by an intramolecular SN2 reaction facilitates the synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives, showcasing the efficiency of combining multicomponent reactions for complex molecule synthesis (Banfi et al., 2007).

Mechanistic Insights and Structural Studies

Research into the mechanisms underlying the synthesis of diazepine compounds provides valuable insights into reaction pathways and the formation of specific structures. For example, the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines reveals the complexity of chemical transformations in producing C-sulfonylated 1,4-diazepines (Heo et al., 2020). This highlights the intricate nature of chemical reactions that can be harnessed to design and synthesize novel compounds with potential therapeutic applications.

Potential Applications and Biological Activities

The synthesis of compounds with diazepine cores indicates their broad spectrum of biological activities and potential applications in medicinal chemistry. While specific studies on the biological activities of "1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepane" were not found, related research underscores the importance of such compounds in drug discovery. The exploration of benzodiazepine derivatives, for instance, covers a range of therapeutic applications, including anxiolytics, antiarrhythmics, and vasopressin antagonists, highlighting the versatility and significance of diazepine-based compounds in addressing various health conditions (Shaabani et al., 2009).

Properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-4-(thian-4-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S2/c22-27(23,17-3-4-18-19(15-17)25-12-2-11-24-18)21-8-1-7-20(9-10-21)16-5-13-26-14-6-16/h3-4,15-16H,1-2,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGXAEHHBGVTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3)C4CCSCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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